trans-2-(3,5-Difluorophenyl)cyclopentanol
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Overview
Description
trans-2-(3,5-Difluorophenyl)cyclopentanol: is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol It is characterized by the presence of a cyclopentanol ring substituted with a 3,5-difluorophenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Difluorophenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3,5-Difluorophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: trans-2-(3,5-Difluorophenyl)cyclopentanol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving cyclopentanol derivatives .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-2-(3,5-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. Additionally, the difluorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
- trans-2-(3,4-Difluorophenyl)cyclopentanol
- trans-2-(2,4-Difluorophenyl)cyclopentanol
- trans-2-(3,5-Dichlorophenyl)cyclopentanol
Comparison: Compared to its analogs, trans-2-(3,5-Difluorophenyl)cyclopentanol exhibits unique reactivity and stability due to the presence of fluorine atoms at the 3 and 5 positions. These fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug design and materials science .
Properties
Molecular Formula |
C11H12F2O |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12F2O/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2 |
InChI Key |
DGESKOFFHXRBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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